4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one
Description
4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a triazinone derivative characterized by a 1,2,4-triazin-5-one core substituted with a 2-chlorobenzylthio group at position 3 and an amino group at position 4. The 2-chlorophenyl substituent introduces steric and electronic effects that may influence its interactions with biological targets.
Properties
IUPAC Name |
4-amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4OS/c11-8-4-2-1-3-7(8)6-17-10-14-13-5-9(16)15(10)12/h1-5H,6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFXNBCIFRMFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=CC(=O)N2N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then cyclized with cyanogen bromide to yield the desired triazine compound. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (approximately 70-80°C)
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amino derivatives
Substitution: Various substituted triazine derivatives
Scientific Research Applications
4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Triazinone derivatives exhibit diverse biological activities depending on substituent patterns. Key analogs and their structural variations include:
Substituent Position and Halogen Effects
- 4-Chlorobenzyl Analogs: The compound 4-amino-3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one (CAS: 22285-22-9) differs in the position of the chlorine atom (para vs. ortho) and the addition of a methyl group at position 6.
- 4-Bromobenzyl Analogs: 4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one (CAS: 691860-50-1) replaces chlorine with bromine, increasing molecular weight and lipophilicity. Bromine’s larger atomic radius could alter binding kinetics or metabolic stability .
Electron-Donating vs. Electron-Withdrawing Groups
- p-Methoxybenzyl Derivatives: Compounds like 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one exhibit mild anticancer activity against leukemia cell lines (e.g., CCRF-CEM), with percentage growth (PG) values as low as -7.7 (indicating tumoricidal effects). The methoxy group’s electron-donating nature may enhance solubility or modulate target interactions compared to chloro substituents .
- Trifluoromethylphenyl Analog :
3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-5-one (CAS: 872628-56-3) incorporates a strong electron-withdrawing group, which could improve metabolic resistance but reduce nucleophilic reactivity .
Anticancer Activity
- Leukemia Specificity :
p-Methoxybenzyl derivatives (e.g., compounds 3 and 6 in ) showed preferential activity against leukemia cells, particularly CCRF-CEM, with PG values of -7.7 and -5.2, respectively. This suggests that electron-donating substituents may enhance selectivity for hematological cancers . - Chlorobenzyl Analogs: No direct anticancer data are available for 2-chlorobenzyl or 4-chlorobenzyl analogs.
Physicochemical and Structural Properties
Crystallography and Conformation
- Crystal Packing: Analogs such as 3-{4-[(2-hydroxybenzylidene)amino]-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl}-1,3-diphenylpropan-1-one () exhibit planar triazinone cores stabilized by intramolecular hydrogen bonds. The 2-chlorobenzyl group in the target compound may introduce torsional strain, affecting crystallization behavior .
Biological Activity
4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound belonging to the triazine family. This compound features a unique structure that includes an amino group, a chlorophenyl moiety, and a methylsulfanyl group. Its biological activities have garnered interest in various fields including medicinal chemistry and pharmacology.
The compound's IUPAC name is 4-amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one. It has a molecular formula of C10H10ClN4OS and a molecular weight of 256.73 g/mol. The presence of the triazine ring contributes to its distinctive chemical behavior and potential biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that 4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one may possess significant antimicrobial properties. It has been evaluated against various bacterial strains and shown to inhibit growth effectively.
- Antifungal Properties : The compound has also been tested for antifungal activity against strains such as Aspergillus flavus and Candida albicans, demonstrating potential as an antifungal agent.
- Anti-inflammatory and Anticancer Properties : Investigations into the anti-inflammatory effects of this compound are ongoing, with some studies suggesting it may inhibit pathways involved in inflammation. Additionally, its anticancer potential is being explored through various assays.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of similar compounds found that halogen-substituted triazines exhibited broad-spectrum antibacterial action. Specifically, derivatives with chlorophenyl groups showed promising results against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one | 15.62 | Antibacterial |
| Ciprofloxacin | 0.39 | Reference |
Antifungal Activity
In antifungal assays, the compound exhibited moderate activity against A. flavus with an inhibition rate (IR) up to 87% at specific concentrations .
| Strain | MIC (µg/mL) | IR (%) |
|---|---|---|
| Aspergillus flavus | 15.62 | 87 |
| Candida albicans | 31.25 | 75 |
The proposed mechanism for the antimicrobial action involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways . The presence of the chlorophenyl group enhances its interaction with bacterial ribosomes.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study highlighted that compounds with similar structures to 4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related triazine compounds found that they could reduce inflammatory markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of thiourea derivatives to form the triazinone core. Key steps include:
- Cyclization : Reacting 2-chlorobenzyl mercaptan with a triazine precursor under reflux in ethanol (70–80°C) for 8–12 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization in ethanol to achieve >95% purity.
- Characterization : Confirm structure via -NMR (δ 7.2–7.4 ppm for aromatic protons) and LC-MS (m/z 323.8 [M+H]) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Stability Assay : Incubate the compound in buffers (pH 2–10) at 25°C, 37°C, and 60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Kinetic Analysis : Calculate half-life () using first-order degradation kinetics. The compound shows instability at pH < 3 due to sulfanyl group hydrolysis .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3ERT for estrogen receptors). The sulfanyl group forms hydrogen bonds with Ser-305, while the triazinone core interacts hydrophobically .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable interactions .
Q. How can contradictory bioactivity data (e.g., varying IC values across assays) be resolved?
- Methodological Answer :
- Assay Standardization : Compare results under consistent conditions (e.g., ATP concentration in kinase assays). Discrepancies may arise from differences in cell permeability or serum protein binding .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites. For example, oxidation of the sulfanyl group to sulfoxide derivatives can enhance potency .
Q. What experimental and theoretical approaches validate the compound’s tautomeric forms in solution?
- Methodological Answer :
- Spectroscopic Analysis : -NMR in DMSO-d shows tautomerism between 4,5-dihydrotriazin-5-one (δ 165 ppm for C=O) and enol forms.
- DFT Calculations : B3LYP/6-311+G(d,p) level calculations predict the keto form is 2.3 kcal/mol more stable than the enol tautomer .
Data Contradiction and Mechanistic Analysis
Q. Why do structural analogs with 4-bromophenyl vs. 2-chlorophenyl substituents exhibit divergent antimicrobial activities?
- Methodological Answer :
- SAR Study : Compare minimum inhibitory concentrations (MICs) against S. aureus. The 2-chlorophenyl group enhances membrane penetration (logP = 2.8 vs. 2.5 for bromo-analog) due to reduced steric hindrance .
- Electrostatic Potential Maps : DFT analysis shows the chloro-substituent increases electron density at the triazine ring, improving target binding .
Q. How can reaction intermediates during oxidation of the sulfanyl group be characterized?
- Methodological Answer :
- In Situ Monitoring : Use FTIR (ν at 1050 cm) and -NMR (disappearance of δ 3.8 ppm for SCH) to track sulfoxide/sulfone formation .
- Stopped-Flow Kinetics : Determine rate constants () for oxidation with mCPBA, revealing a second-order dependence on peroxide concentration .
Methodological Framework for Research Design
Q. What conceptual frameworks guide the design of derivatives for enhanced bioavailability?
- Methodological Answer :
- Lipinski’s Rule : Optimize logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. Introduce polar groups (e.g., hydroxyl) at the benzyl position to improve solubility .
- Caco-2 Permeability Assay : Measure apparent permeability () to predict intestinal absorption. Derivatives with cm/s show favorable bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
